molecular formula C24H24N4O B6477995 3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[(naphthalen-1-yl)methyl]urea CAS No. 2640834-75-7

3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[(naphthalen-1-yl)methyl]urea

Cat. No.: B6477995
CAS No.: 2640834-75-7
M. Wt: 384.5 g/mol
InChI Key: KRIWICSAKTYCIM-UHFFFAOYSA-N
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Description

This compound features a urea core substituted with a naphthalen-1-ylmethyl group and a phenethyl chain bearing a 1-methylpyrazole moiety.

Properties

IUPAC Name

1-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-28-23(14-16-27-28)20-11-9-18(10-12-20)13-15-25-24(29)26-17-21-7-4-6-19-5-2-3-8-22(19)21/h2-12,14,16H,13,15,17H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIWICSAKTYCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It’s known that the compound’s lipophilicity was modulated to attenuate cyp inhibition towards multiple cyp isoforms. This suggests that the compound has been optimized for better absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.

Biological Activity

The compound 3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[(naphthalen-1-yl)methyl]urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C20H22N4OC_{20}H_{22}N_{4}O, and it features a unique combination of a pyrazole ring, a phenyl group, and a naphthalene moiety. The presence of these structural components is significant for its biological activity.

Structural Feature Description
Pyrazole RingKnown for anti-inflammatory and antimicrobial properties.
Phenyl GroupEnhances lipophilicity and potential receptor interactions.
Naphthalene MoietyContributes to the compound's stability and biological interactions.

Antimicrobial Properties

Research indicates that compounds containing pyrazole moieties exhibit antimicrobial activity. For instance, derivatives similar to this compound have been shown to inhibit various pathogens, including bacteria and fungi. A study evaluated the antimicrobial effects of pyrazole derivatives against several strains, demonstrating that modifications in the structure could enhance their efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole-based compounds is well-documented. These compounds can inhibit key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). In vitro studies have shown that certain pyrazole derivatives can significantly reduce the production of these cytokines in response to lipopolysaccharide (LPS) stimulation .

Anticancer Activity

There is emerging evidence suggesting that pyrazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. A recent study highlighted that specific pyrazole compounds could effectively induce cell death in various cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of caspases .

Case Studies

  • Antimicrobial Activity Study : A series of pyrazole derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus. The results indicated that modifications at the 4-position of the pyrazole ring significantly enhanced antimicrobial activity compared to unmodified counterparts .
  • Anti-inflammatory Mechanism : In a controlled experiment, a novel pyrazole derivative was administered to LPS-treated macrophages. The treated cells showed a marked decrease in NO production, suggesting that the compound effectively modulates inflammatory pathways .
  • Anticancer Screening : A panel of pyrazole compounds was screened for cytotoxicity against several cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Comparison with Similar Compounds

Research Implications and Limitations

  • Structural Advantages of Target Compound : The naphthalene group likely improves tissue penetration, while the urea moiety provides versatility in target engagement.
  • Gaps in Data: Limited experimental data on the target compound’s biological activity necessitate further studies (e.g., enzyme assays, pharmacokinetic profiling).
  • Synthetic Considerations : Analogs in –5 and 12 were synthesized via nucleophilic substitutions or carbodiimide couplings, suggesting feasible routes for derivatizing the target compound .

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